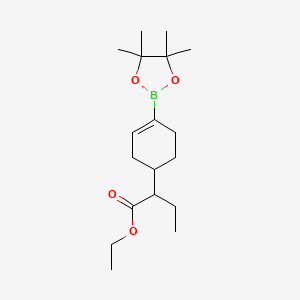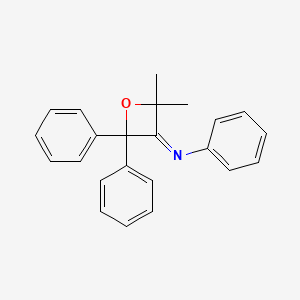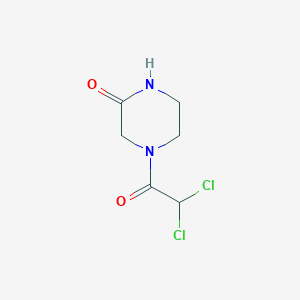
4-(Dichloroacetyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dichloroacetyl)piperazin-2-one is a heterocyclic organic compound that features a piperazinone ring substituted with a dichloroacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dichloroacetyl)piperazin-2-one typically involves the reaction of piperazine derivatives with dichloroacetyl chloride. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another approach involves a cascade double nucleophilic substitution reaction utilizing chloro allenylamide, primary amine, and aryl iodide .
Industrial Production Methods: Industrial production methods for this compound often employ scalable and efficient synthetic routes. For instance, the reaction of intermediate compounds with dichloroacetyl chloride in the presence of a suitable solvent and catalyst can yield the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Dichloroacetyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichloroacetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperazinone derivatives, while substitution reactions can produce various substituted piperazinones .
Applications De Recherche Scientifique
4-(Dichloroacetyl)piperazin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(Dichloroacetyl)piperazin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparaison Avec Des Composés Similaires
Piperazin-2-one: A closely related compound with similar structural features but lacking the dichloroacetyl group.
Morpholin-2-one: Another heterocyclic compound with a similar ring structure but different substituents.
Uniqueness: 4-(Dichloroacetyl)piperazin-2-one is unique due to the presence of the dichloroacetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other piperazinone derivatives may not be as effective .
Propriétés
Numéro CAS |
59701-85-8 |
|---|---|
Formule moléculaire |
C6H8Cl2N2O2 |
Poids moléculaire |
211.04 g/mol |
Nom IUPAC |
4-(2,2-dichloroacetyl)piperazin-2-one |
InChI |
InChI=1S/C6H8Cl2N2O2/c7-5(8)6(12)10-2-1-9-4(11)3-10/h5H,1-3H2,(H,9,11) |
Clé InChI |
HMASLPVONWRVFE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(=O)N1)C(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


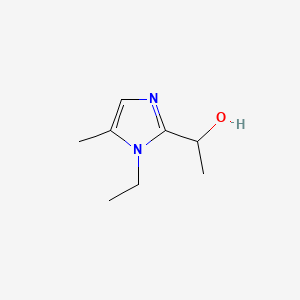
![2-[3-((4-(2-Methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]ethanesulfonamide](/img/structure/B13931005.png)
![2-[4-[4-[4-[[(1S)-1-(2-chlorophenyl)ethoxy]carbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid](/img/structure/B13931008.png)
![5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13931010.png)

![2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine](/img/structure/B13931021.png)

![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidin-2-one](/img/structure/B13931029.png)

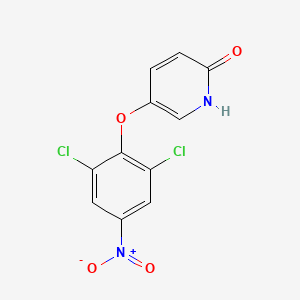
![3,3'-Diselenobis[2-chloropyridine]](/img/structure/B13931053.png)
![6-(4-(Methoxymethoxy)benzamido)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13931060.png)
